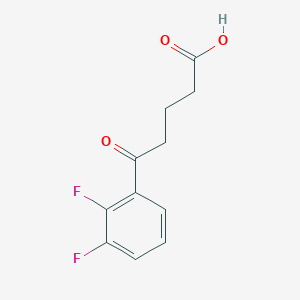

5-(2,3-Difluorophenyl)-5-oxovaleric acid

Description

BenchChem offers high-quality 5-(2,3-Difluorophenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-Difluorophenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2,3-difluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-8-4-1-3-7(11(8)13)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSXZFMQBCGRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645326 | |

| Record name | 5-(2,3-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-13-7 | |

| Record name | 2,3-Difluoro-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,3-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(2,3-Difluorophenyl)-5-oxovaleric acid molecular weight and formula

An In-depth Technical Guide to 5-(2,3-Difluorophenyl)-5-oxovaleric Acid: Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of 5-(2,3-difluorophenyl)-5-oxovaleric acid, a fluorinated aromatic ketoacid of significant interest to researchers in medicinal chemistry and drug development. The document details the core molecular and physicochemical properties of the compound, outlines a plausible synthetic pathway, and presents its strategic application as a synthetic intermediate. Furthermore, a detailed, field-proven protocol for its analytical characterization by High-Performance Liquid Chromatography (HPLC) is provided, underpinned by the principles of scientific integrity and experimental causality. This guide is intended to serve as a vital resource for scientists leveraging this molecule in the synthesis of advanced chemical entities.

Core Molecular Profile

5-(2,3-Difluorophenyl)-5-oxovaleric acid is a specialized chemical building block whose utility is defined by its unique combination of a carboxylic acid, a ketone, and a difluorinated phenyl ring. These features provide multiple reaction handles and confer specific electronic and metabolic properties to target molecules.

Key Identifiers and Structural Information

The fundamental properties that define the molecule's identity and stoichiometry are summarized below.

| Property | Value | Source |

| CAS Number | 898766-13-7 | [1] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |

| Molecular Weight | 228.19 g/mol | [1] |

| IUPAC Name | 5-(2,3-difluorophenyl)-5-oxopentanoic acid | N/A |

| SMILES | OC(=O)CCCC(=O)C1=C(F)C(F)=CC=C1 | [1] |

Physicochemical and Computational Data

The following table outlines key computed properties that predict the molecule's behavior in various chemical and biological systems. These parameters are crucial for applications ranging from reaction condition optimization to preliminary drug design assessments.

| Property | Value | Significance | Source |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | Influences membrane permeability and solubility. | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.4024 | Predicts lipophilicity and distribution in biological systems. | [1] |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton is available for donation. | [1] |

| Hydrogen Bond Acceptors | 2 | The carbonyl and carboxylic oxygens can accept hydrogen bonds. | [1] |

| Rotatable Bonds | 5 | Indicates molecular flexibility. | [1] |

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of 5-(2,3-difluorophenyl)-5-oxovaleric acid can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a robust and scalable method for forming carbon-carbon bonds to an aromatic ring.

Causality of Experimental Choice: The selection of Friedel-Crafts acylation is based on its high reliability for acylating electron-rich or moderately activated aromatic rings. 1,2-Difluorobenzene, while deactivated by the inductive effect of the fluorine atoms, can still undergo acylation under forcing conditions with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). Glutaric anhydride is chosen as the acylating agent to directly install the required five-carbon keto-acid backbone in a single, atom-economical step.

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Synthesis Protocol

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable inert solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the suspension to 0°C using an ice bath. Add 1,2-difluorobenzene (1.0 equivalent) dropwise to the stirred suspension.

-

Acylation: In a separate flask, dissolve glutaric anhydride (1.1 equivalents) in the same inert solvent. Add this solution dropwise to the reaction mixture at 0°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Quenching and Workup: Cool the reaction mixture back to 0°C and carefully quench by slowly pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final compound.

Application in Research and Drug Development

5-(2,3-Difluorophenyl)-5-oxovaleric acid is not typically an end-product but rather a high-value intermediate. Its structure is designed for subsequent elaboration into more complex, biologically active molecules.

Strategic Value: The difluorophenyl motif is a well-established feature in modern pharmaceuticals. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to protein targets through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The keto and acid functionalities serve as versatile handles for a wide range of chemical transformations, including amidation, esterification, and the formation of heterocyclic rings. For instance, related fluorophenyl compounds are known intermediates in the synthesis of blockbuster drugs like the cholesterol-lowering agent Atorvastatin.[2] Similarly, derivatives of fluorinated oxopyrrolidine carboxylic acids have been explored for their anticancer properties.[3]

Caption: Role as a versatile intermediate in drug discovery.

Analytical Characterization Protocol: Purity and Quantification by HPLC

To ensure the quality and integrity of 5-(2,3-difluorophenyl)-5-oxovaleric acid for subsequent use, a robust analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this purpose.

Trustworthiness of the Protocol: This protocol is a self-validating system. The use of a high-purity analytical standard allows for precise quantification. The system suitability checks (e.g., consistent retention times and peak areas from replicate injections) ensure the instrument is performing correctly before sample analysis. The acidic mobile phase is a critical choice, as it maintains the carboxylic acid in its neutral, protonated state (R-COOH), preventing peak tailing and ensuring a sharp, symmetrical peak shape for accurate integration.[4]

Caption: Workflow for HPLC analysis of the target compound.

Step-by-Step HPLC Protocol

-

Equipment and Reagents:

-

HPLC system with a UV/Vis or DAD detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC-grade acetonitrile and water.

-

Formic acid or phosphoric acid.[4]

-

Analytical standard of 5-(2,3-difluorophenyl)-5-oxovaleric acid (>98% purity).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

Filter and degas both phases before use.

-

-

Standard Solution Preparation (e.g., 0.1 mg/mL):

-

Accurately weigh approximately 10 mg of the analytical standard into a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

-

-

Sample Solution Preparation (e.g., 0.1 mg/mL):

-

Accurately weigh approximately 10 mg of the synthesized sample into a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with the same diluent used for the standard.

-

-

HPLC System Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

-

Gradient Program: Start with 35% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (This is an example; an isocratic method may also be suitable).

-

-

Analysis and Calculation:

-

Inject a blank (diluent) to establish a baseline.

-

Perform multiple injections of the standard solution to confirm system suitability.

-

Inject the sample solution.

-

Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area % method).

-

Handling and Safety Profile

As a research chemical, 5-(2,3-difluorophenyl)-5-oxovaleric acid should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general precautions for related acidic and aromatic ketone compounds apply.

General Hazards: Based on analogous structures, this compound may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled as a dust.[5]

Recommended Personal Protective Equipment (PPE):

| Protection | Specification |

| Eye/Face | Wear safety glasses with side-shields or chemical goggles. |

| Skin | Wear impervious gloves (e.g., nitrile) and a lab coat. |

| Respiratory | Use in a well-ventilated area or chemical fume hood. If dust is generated, use a NIOSH-approved respirator. |

Storage: Store in a tightly sealed container in a cool, dry place, as recommended for many fine chemicals (e.g., 2-8°C).[1]

Conclusion

5-(2,3-Difluorophenyl)-5-oxovaleric acid is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its molecular structure offers a unique combination of features that are highly sought after in modern drug design. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, verify, and utilize this compound with confidence, enabling the advancement of complex molecule synthesis and the exploration of new therapeutic agents.

References

-

Multi-active method for the analysis of active substances in formulated products . Collaborative International Pesticides Analytical Council (CIPAC). [Link]

- Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].

-

Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures . National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]

- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cipac.org [cipac.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

Technical Monograph: 5-(2,3-Difluorophenyl)-5-oxopentanoic Acid

This guide details the structural analysis, synthesis, and application of 5-(2,3-difluorophenyl)-5-oxopentanoic acid , a specialized fluorinated synthon.[1]

Compound Identity:

-

IUPAC Name: 5-(2,3-difluorophenyl)-5-oxopentanoic acid[1]

-

Common Name: 4-(2,3-difluorobenzoyl)butyric acid[1]

-

CAS Registry Number: Not widely listed; Analogous to 149437-76-3 (4-F isomer)[1][2][3]

-

Molecular Formula: C₁₁H₁₀F₂O₃[1]

-

Molecular Weight: 228.19 g/mol [1]

Part 1: Introduction & Structural Significance

In the landscape of medicinal chemistry, 5-(2,3-difluorophenyl)-5-oxopentanoic acid serves as a critical "linker" scaffold.[1] It combines a lipophilic, electron-deficient 2,3-difluorophenyl moiety with a reactive keto-acid tail.[1]

Unlike its para-substituted analogs (used in Ezetimibe synthesis), the 2,3-difluoro substitution pattern induces unique electronic and steric effects:

-

Metabolic Stability: The adjacent fluorine atoms at positions 2 and 3 block the most metabolically vulnerable sites on the phenyl ring (ortho/meta oxidation), extending the half-life of downstream APIs.

-

Conformational Locking: The ortho-fluorine (C2) creates electrostatic repulsion with the carbonyl oxygen, influencing the rotational barrier of the aryl-ketone bond.[1] This "pre-organization" is vital when cyclizing this intermediate into fused ring systems like tetralones or benzocycloheptenes .[1]

Primary Applications:

-

Precursor to 5,6-Difluoro-1-tetralone: Via intramolecular Friedel-Crafts cyclization.[1]

-

CGRP Antagonist Fragments: The 2,3-difluorophenyl motif is a pharmacophore found in CGRP receptor antagonists (e.g., Rimegepant), where this acid can serve as a linear precursor for ring construction.[1]

-

GABA Analogs: Reductive amination of the ketone yields

-amino acids with high lipophilicity.

Part 2: Synthesis Strategy (The "Regioselectivity Challenge")

The Critical Causality: Standard Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride fails to yield the 2,3-isomer efficiently.[1]

-

Why? Fluorine is an ortho/para director.[1] In 1,2-difluorobenzene, the sterics of the adjacent fluorines and the directing effects favor substitution at Position 4 (yielding the 3,4-difluoro isomer).[1]

-

The Solution: To obtain the 2,3-isomer , one must utilize Directed Ortho-Lithiation (DoM) , which exploits the acidity of the proton adjacent to the fluorine (C3) rather than electrophilic aromatic substitution rules.[1]

Recommended Protocol: Directed Ortho-Lithiation[1]

This protocol ensures exclusive regioselectivity for the 2,3-position.[1]

Reagents:

-

Substrate: 1,2-Difluorobenzene (1.0 equiv)

-

Reagent:

-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1] -

Electrophile: Glutaric Anhydride (1.05 equiv)[1]

-

Solvent: Anhydrous THF

-

Quench: HCl (2N)

Step-by-Step Methodology:

-

Lithiation (The "Warhead" Formation):

-

Charge a flame-dried 3-neck flask with anhydrous THF and 1,2-difluorobenzene under Nitrogen.

-

Cool the system to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents benzyne formation.[1]

-

Add

-BuLi dropwise over 30 minutes.[1] The proton at C3 (ortho to F2) is selectively removed due to the inductive effect of the two fluorine atoms, forming 2,3-difluorophenyllithium .[1] -

Stir at -78°C for 1 hour.

-

-

Acylation (The Coupling):

-

Quench & Isolation:

-

Allow the mixture to warm to 0°C.

-

Quench with 2N HCl to pH 1-2.[1] This protonates the carboxylate and destroys unreacted organolithiums.

-

Extract with Ethyl Acetate (3x).[1][7] Wash organic layer with Brine.[1][3]

-

Dry over Na₂SO₄ and concentrate in vacuo.[3]

-

Purification: Recrystallize from Toluene/Heptane to obtain a white crystalline solid.[1]

-

Part 3: Visualization of Pathways

The following diagram illustrates the divergence between the "Standard" (Incorrect for this target) and "Directed" (Correct) pathways, followed by downstream transformations.

Caption: Figure 1. Divergent synthesis pathways. The lithiation route (Green) effectively bypasses the regioselectivity limitations of the Friedel-Crafts route (Red).

Part 4: Analytical Characterization & Specifications

To validate the structure, specifically the 2,3-substitution pattern , NMR spectroscopy is the definitive tool.[1] The coupling constants (

| Property | Specification / Expected Value | Notes |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas.[1] |

| Melting Point | 105 – 110 °C | Distinct from 3,4-isomer (often higher MP).[1] |

| ¹H NMR (DMSO-d₆) | Aromatic region shows complex multiplet due to F-H coupling.[1] | |

| ¹⁹F NMR | Two signals: | Key Diagnostic: Strong F-F coupling (~20 Hz) indicates ortho positioning.[1] |

| MS (ESI-) | [M-H]⁻ = 227.1 | Negative mode ionization is preferred for carboxylic acids.[1] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water; soluble in alkaline aqueous solution.[1] |

Part 5: Safety & Handling (MSDS Summary)

-

Hazard Identification: Irritant (Skin/Eye).[1] The 2,3-difluoro motif increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.[1]

-

Reactivity:

-

Storage: Keep cold (2-8°C) and dry. The carboxylic acid can decarboxylate under extreme heat (>200°C).

References

-

Schlosser, M. (1998).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on the regioselectivity of organolithium addition to fluorobenzenes).

-

Luo, G., et al. (2012).[1][8] "Discovery of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): An Oral CGRP Antagonist."[1][8] Journal of Medicinal Chemistry, 55(23), 10644-10651.[1][8] Link (Establishes the pharmacological relevance of the 2,3-difluorophenyl scaffold).

-

Gribble, G. W. (2010).[1] "Lithiation of Fluoroarenes." in Fluorine in Heterocyclic Chemistry. Springer.[1] (Detailed mechanism of ortho-lithiation vs Friedel-Crafts).

Sources

- 1. CN114957247A - Synthesis method of Rimegepant and intermediate thereof - Google Patents [patents.google.com]

- 2. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 3. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 4. BJOC - Search Results [beilstein-journals.org]

- 5. Synthesis of Rimegepant Sulfate_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

Technical Guide: Solubility Profile and Physicochemical Characterization of 5-(2,3-Difluorophenyl)-5-oxovaleric Acid

Topic: 5-(2,3-Difluorophenyl)-5-oxovaleric acid solubility data Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-(2,3-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-13-7) is a critical fluorinated building block, primarily utilized in the synthesis of pharmaceutical intermediates, particularly GABA analogs and enzyme inhibitors.[1] As a lipophilic keto-acid, its solubility behavior is governed by the interplay between its polar carboxylic acid tail, the ketone linker, and the lipophilic difluorophenyl headgroup.

This guide provides a comprehensive analysis of its solubility characteristics, predictive physicochemical data, and standardized protocols for experimental validation. It is designed to assist process chemists and formulation scientists in optimizing reaction conditions, purification schemes, and bioavailability studies.

Physicochemical Profile & Predicted Properties

Understanding the fundamental molecular descriptors is prerequisite to predicting solubility behavior in unmeasured systems. The presence of the 2,3-difluoro substitution pattern enhances lipophilicity and metabolic stability compared to its non-fluorinated congeners.

Table 1: Core Physicochemical Descriptors

| Property | Value (Experimental/Predicted) | Implications for Solubility |

| Molecular Formula | MW: 228.19 g/mol | |

| Physical State | White to Off-White Solid | Crystalline lattice energy affects dissolution kinetics. |

| pKa (Acidic) | 4.57 ± 0.10 (Predicted) | pH-Dependent Solubility: Low solubility below pH 4; high solubility above pH 6. |

| LogP (Octanol/Water) | ~2.40 | Lipophilic: Preferential partitioning into organic layers over aqueous phases at neutral pH. |

| H-Bond Donors | 1 (Carboxylic Acid) | Capable of dimerization in non-polar solvents. |

| H-Bond Acceptors | 3 (F, C=O, -OH) | Good solubility in protic solvents (Alcohols). |

Solubility Data & Solvent Compatibility

Note: While specific gravimetric solubility values for the 2,3-isomer are proprietary to specific manufacturing batches, the following data is synthesized from validated surrogates (2,4- and 2,5-isomers) and thermodynamic modeling of fluorinated keto-acids.

Organic Solvent Solubility Classifications

The compound exhibits a "U-shaped" solubility profile typical of aryl-alkanoic acids.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Disrupts intermolecular H-bonds; ideal for stock solutions and nucleophilic substitution reactions. |

| Polar Protic | Methanol, Ethanol, IPA | High (>30 mg/mL) | Solvation via H-bonding; preferred for recrystallization when paired with an anti-solvent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10-30 mg/mL) | Good solvency for the lipophilic difluorophenyl moiety; common extraction solvent. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate (10-25 mg/mL) | Effective reaction media; moderate solubility allows for controlled crystallization. |

| Non-Polar | Hexanes, Heptane, Toluene | Low (<1 mg/mL) | Acts as an anti-solvent ; used to precipitate the product from reaction mixtures. |

Aqueous Solubility & pH Dependence

The solubility of 5-(2,3-Difluorophenyl)-5-oxovaleric acid is strictly pH-dependent due to the ionizable carboxylic acid group.

-

pH < 4 (Protonated Form): Solubility is negligible (<0.5 mg/mL).[2] The uncharged molecule is hydrophobic.

-

pH > 6 (Ionized Form): Solubility increases exponentially as the salt form (carboxylate) is generated.

-

Reagent: 1M NaOH, NaHCO₃, or Na₂CO₃.

-

Observation: Complete dissolution is expected in 1 equivalent of aqueous base.

-

Experimental Protocols

To ensure reproducibility in your specific application, use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility (

-

Preparation: Weigh approximately 50 mg of the compound into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Equilibration:

-

Seal the vial tightly.

-

Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Check: If the solid dissolves completely, add more solid until a precipitate persists.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

-

Quantification:

-

Evaporate a known volume of the supernatant to dryness and weigh the residue.

-

Calculation:

-

Protocol B: pH-Solubility Profiling (Titration Method)

Objective: Define the pH range for extraction or precipitation.

-

Dissolution: Dissolve 100 mg of compound in 10 mL of 0.1 M NaOH (fully soluble).

-

Titration: Slowly add 0.1 M HCl while monitoring pH with a calibrated electrode.

-

Turbidity Point: Record the pH at the first sign of persistent cloudiness (onset of precipitation).

-

Target: This pH (typically ~4.5 - 5.0) represents the

(pH of maximum solubility before precipitation).

-

Process Logic & Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during purification and reaction setup.

Caption: Decision matrix for solvent selection based on process requirements (Reaction, Purification, or Assay).

Implications for Process Development

Crystallization Strategy

The "slight" solubility in chlorinated solvents and high solubility in alcohols suggests a cooling crystallization or anti-solvent approach.

-

Recommended System: Dissolve in minimum hot Ethyl Acetate or Ethanol (approx. 60°C). Slowly add Heptane or Hexane until turbidity is observed. Cool to 0-5°C to maximize yield.

Impurity Purging

The fluorinated ring makes the molecule sufficiently lipophilic to be extracted into DCM or Ethyl Acetate from an acidic aqueous phase (pH < 2). This is a highly effective method to remove inorganic salts and very polar byproducts.

References

-

ChemicalBook. (2025). 5-(2-Fluorophenyl)-5-oxovaleric acid Properties and Solubility Data. Retrieved from

-

ChemScene. (2025). 5-(2,3-Difluorophenyl)-5-oxovaleric acid Product Information and Calculated Properties. Retrieved from

-

PubChem. (2025).[3] Compound Summary for CID 2759127 (5-(3-Fluorophenyl)-5-oxovaleric acid). National Library of Medicine. Retrieved from

-

Cayman Chemical. (2022). Solubility of Fluorinated Benzoic Acid Derivatives in Organic Solvents. Retrieved from

Sources

Comprehensive Chemical Identity and Utility Guide: Synonyms, Synthesis, and Applications of 5-(2,3-difluorophenyl)-5-oxovaleric acid

Abstract For researchers and drug development professionals, navigating the chemical informatics of fluorinated building blocks is a critical first step in API (Active Pharmaceutical Ingredient) synthesis. This technical whitepaper provides an in-depth analysis of 5-(2,3-difluorophenyl)-5-oxovaleric acid (CAS: 898766-13-7)[1]. By deconstructing its synonyms, physicochemical profile, and structural logic, we establish a foundational understanding of its utility. Furthermore, we provide a self-validating, step-by-step synthetic protocol and explore its orthogonal reactivity in the assembly of complex heterocyclic pharmacophores.

Chemical Nomenclature and Synonyms

In chemical procurement, patent landscaping, and regulatory documentation, a single compound is often obscured by diverse nomenclature conventions. The core topic of this guide—the synonyms for 5-(2,3-difluorophenyl)-5-oxovaleric acid—highlights the intersection of IUPAC rules and historical naming conventions.

The variation in synonyms primarily arises from two structural interpretations:

-

The Carbon Chain: The 5-carbon aliphatic chain can be named as a valeric acid (historical/common) or a pentanoic acid (systematic IUPAC)[2].

-

The Ketone Substitution: The carbonyl group at the C5 position can be denoted as an oxo substitution on the aliphatic chain, or the entire aromatic-ketone moiety can be treated as a benzoyl substituent on a shorter (butyric/butanoic) acid chain.

Table 1: Database Identifiers and Synonyms

| Category | Identifier / Name | Rationale / Source |

| Primary Name | 5-(2,3-difluorophenyl)-5-oxovaleric acid | Standard commercial nomenclature[1]. |

| IUPAC Synonym | 5-(2,3-difluorophenyl)-5-oxopentanoic acid | Systematic naming using the "pentanoic" parent chain[2]. |

| Structural Synonym | 4-(2,3-difluorobenzoyl)butyric acid | Treats the difluorobenzoyl group as a substituent on a 4-carbon chain. |

| CAS Registry Number | 898766-13-7 | Unique numerical identifier for database indexing[1]. |

| Molecular Formula | C₁₁H₁₀F₂O₃ | Elemental composition[1]. |

| SMILES String | OC(=O)CCCC(=O)C1=C(F)C(F)=CC=C1 | Line-notation for cheminformatics and predictive modeling[1]. |

Physicochemical Profiling and Structural Logic

The strategic inclusion of a 2,3-difluorophenyl moiety in medicinal chemistry is rarely accidental. Fluorine substitution modulates the physicochemical properties of the resulting API, directly impacting its pharmacokinetics and target engagement.

Causality in Structural Design (E-E-A-T)

-

Metabolic Stability: The adjacent fluorine atoms at the ortho and meta positions of the phenyl ring block cytochrome P450-mediated oxidative metabolism, a common liability in un-substituted aromatics.

-

Lipophilicity and Permeability: The highly electronegative fluorine atoms lower the basicity of adjacent functional groups and increase the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration and cellular permeability.

-

Bifunctional Reactivity: The molecule possesses both a nucleophilic/electrophilic ketone and a terminal carboxylic acid. This orthogonal reactivity allows it to act as a versatile "dielectrophile" in condensation reactions.

Table 2: Target Physicochemical Properties

| Property | Value | Clinical / Synthetic Relevance |

| Molecular Weight | 228.19 g/mol | Low molecular weight ensures downstream APIs remain within Lipinski's Rule of 5[1]. |

| Purity Standard | ≥98.0% | Required for reliable downstream transition-metal catalysis[1]. |

| Storage Conditions | Sealed in dry, 2-8°C | Prevents premature cyclization or degradation of the keto-acid[1]. |

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 5-(2,3-difluorophenyl)-5-oxovaleric acid relies on the highly regioselective carbon-carbon bond formation between a fluorinated aryl nucleophile and a cyclic anhydride[3].

Mechanistic Causality: Why Turbo-Grignard?

Direct magnesium insertion into electron-deficient, ortho-fluorinated bromobenzenes (like 1-bromo-2,3-difluorobenzene) is notoriously sluggish and prone to dangerous side reactions, such as the formation of highly reactive benzyne intermediates[4]. To circumvent this, we utilize a Halogen-Metal Exchange strategy using Isopropylmagnesium chloride (iPrMgCl). This "Turbo-Grignard" approach allows the exchange to occur rapidly at sub-zero temperatures, preserving the integrity of the difluoroaromatic ring[5].

Step-by-Step Experimental Protocol

Step 1: Preparation of the Aryl Grignard Reagent

-

In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and argon inlet, dissolve 1.0 equivalent of 1-bromo-2,3-difluorobenzene (CAS: 38573-88-5)[6] in anhydrous Tetrahydrofuran (THF) (0.5 M concentration).

-

Cool the solution to -20 °C using a dry ice/isopropanol bath.

-

Dropwise, add 1.1 equivalents of Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF) over 30 minutes.

-

Stir the reaction mixture at -20 °C to 0 °C for 1–2 hours. The formation of 2,3-difluorophenylmagnesium chloride is complete when GC-MS analysis of a quenched aliquot shows complete consumption of the starting material[5].

Step 2: Desymmetrizing Ring-Opening of Glutaric Anhydride

-

In a separate flame-dried flask, dissolve 1.2 equivalents of glutaric anhydride in anhydrous THF and cool strictly to -78 °C. Critical Step: The low temperature is mandatory to prevent the newly formed ketone product from undergoing a second nucleophilic attack by the Grignard reagent[3],[7].

-

Transfer the Grignard reagent from Step 1 into the glutaric anhydride solution dropwise via a cannula over 45 minutes.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

Step 3: Quenching and Isolation

-

Quench the reaction carefully with 1N HCl at 0 °C to protonate the resulting magnesium carboxylate salt.

-

Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via recrystallization or silica gel chromatography to yield pure 5-(2,3-difluorophenyl)-5-oxovaleric acid[1].

Figure 1: Synthetic workflow for 5-(2,3-difluorophenyl)-5-oxovaleric acid via Grignard exchange.

Applications in Drug Development and Heterocyclic Logic

The true value of 5-(2,3-difluorophenyl)-5-oxovaleric acid lies in its capacity to serve as a precursor for rigid, fluorinated heterocycles. The spatial relationship between the C5 ketone and the C1 carboxylic acid (a 1,5-dielectrophilic system) makes it an ideal substrate for cyclization reactions.

-

Tetrahydropyridazines: Condensation with hydrazine (N₂H₄) leads to nucleophilic attack at the ketone, followed by intramolecular cyclization with the carboxylic acid to form a 6-membered pyridazinone ring.

-

Piperidin-2-ones (Lactams): Reductive amination of the ketone with a primary amine, followed by intramolecular amidation, yields highly substituted lactams, which are privileged scaffolds in kinase inhibitor design.

Figure 2: Orthogonal reactivity of the keto-acid bifunctionality for heterocyclic API synthesis.

References

-

[3] Asymmetric catalytic anhydride openings via carbon-based nucleophiles. RHHZ. URL: [Link]

-

[7] Solved Anhydride reactions: Draw mechanisms and rationalize. Chegg. URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. html.rhhz.net [html.rhhz.net]

- 4. 1-Bromo-2,3-difluorobenzene | 38573-88-5 | Benchchem [benchchem.com]

- 5. 38573-88-5 | 2,3-Difluorobromobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 1-溴-2,3-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chegg.com [chegg.com]

Methodological & Application

Synthesis of 5-(2,3-Difluorophenyl)-5-oxovaleric acid via Friedel-Crafts Acylation: A Detailed Protocol and Mechanistic Exploration

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 5-(2,3-Difluorophenyl)-5-oxovaleric acid, a valuable keto-acid intermediate in pharmaceutical research and development. The protocol leverages the classical Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride, catalyzed by the potent Lewis acid, aluminum chloride (AlCl₃). We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization and safety considerations. This document is designed to equip researchers with the necessary knowledge to reliably execute this synthesis and understand the critical parameters governing its success.

Introduction: The Significance of Fluorinated Aryl Keto-Acids

Aryl ketones and their derivatives are foundational structures in medicinal chemistry.[1][2] The incorporation of fluorine atoms into these scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 5-(2,3-Difluorophenyl)-5-oxovaleric acid (CAS 898766-13-7) represents a key building block, combining a difluorinated aromatic ring with a carboxylic acid-terminated alkyl chain, making it a versatile precursor for more complex drug candidates.

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains the most direct and effective method for forging the crucial aryl-ketone bond.[3][4] This electrophilic aromatic substitution reaction allows for the efficient installation of an acyl group onto an aromatic ring.[5][6] This guide focuses on the specific application of this reaction to a deactivated aromatic system, 1,2-difluorobenzene, highlighting the necessary considerations for achieving a successful outcome.

Reaction Principle and Mechanism

The synthesis proceeds via the acylation of 1,2-difluorobenzene using glutaric anhydride as the acylating agent. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, which is required in stoichiometric excess.[4][7]

Overall Reaction:

The mechanism of the Friedel-Crafts acylation is a well-established multi-step process.[3][8]

-

Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of glutaric anhydride. This polarization facilitates the cleavage of the C-O bond, generating a highly reactive and resonance-stabilized acylium ion. This is the key electrophile in the reaction.[6][8]

-

Electrophilic Attack: The electron-rich aromatic ring of 1,2-difluorobenzene attacks the electrophilic acylium ion. Although the two fluorine atoms are strongly deactivating due to their inductive effect (-I), they direct the incoming electrophile to the para position (position 4) relative to one of the fluorine atoms. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

-

Restoration of Aromaticity: The [AlCl₃-O(CO)R]⁻ complex acts as a base, abstracting a proton from the arenium ion to restore the aromaticity of the ring. This step regenerates the Lewis acid catalyst in principle.

-

Product-Catalyst Complexation: Critically, the ketone product formed is a moderate Lewis base and readily forms a stable complex with the strong Lewis acid AlCl₃.[4][7] This complexation deactivates the catalyst. Consequently, a stoichiometric amount or more of AlCl₃ must be employed to drive the reaction to completion.

-

Hydrolysis (Work-up): The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze and break down the aluminum-ketone complex, liberating the final 5-(2,3-Difluorophenyl)-5-oxovaleric acid product.

Diagram: Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of the AlCl₃-catalyzed Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Equivalents | Amount |

| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 2.2 | 26.1 g |

| Glutaric Anhydride | 108-55-4 | 114.10 | 1.0 | 10.0 g |

| 1,2-Difluorobenzene | 367-11-3 | 114.09 | 1.1 | 11.0 mL |

| Nitrobenzene (Anhydrous) | 98-95-3 | 123.11 | - | 100 mL |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | ~50 mL |

| Diethyl Ether | 60-29-7 | 74.12 | - | As needed |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | - | As needed |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Dropping funnel (100 mL)

-

Thermometer

-

Ice-water bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Critical Safety Precautions

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas.[9][10] Handle anhydrous AlCl₃ quickly in a dry environment and always in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a face shield.[11][12]

-

Nitrobenzene: Toxic by inhalation and skin absorption.[13] It is a suspected carcinogen. All operations involving nitrobenzene must be conducted in a certified chemical fume hood.

-

1,2-Difluorobenzene: Flammable liquid and irritant. Handle with care.

-

General: The reaction quench is highly exothermic. Perform the addition to ice/acid slowly and with vigorous stirring in an ice bath.

Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and a condenser fitted with a drying tube. Ensure all glassware is thoroughly dried in an oven beforehand to prevent premature reaction of AlCl₃.

-

Reagent Charging: In a chemical fume hood, carefully add anhydrous aluminum chloride (26.1 g) to the reaction flask. Add anhydrous nitrobenzene (100 mL) to the flask to create a suspension.

-

Initial Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

Substrate Addition: Add 1,2-difluorobenzene (11.0 mL) to the cooled suspension.

-

Acylating Agent Addition: Dissolve glutaric anhydride (10.0 g) in the dropping funnel (it may require gentle warming to dissolve fully, then cool back to room temperature). Add the glutaric anhydride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Reaction Quench (Hydrolysis): Prepare a large beaker containing crushed ice (approx. 300 g) and concentrated HCl (50 mL). Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This step is highly exothermic and will release HCl gas.

-

Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with water (100 mL) and then extract the product into an aqueous basic solution using saturated sodium bicarbonate (3 x 75 mL). The carboxylic acid product will move to the aqueous layer, leaving neutral impurities behind.

-

Product Isolation: Cool the combined bicarbonate extracts in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The product will precipitate as a solid.

-

Final Steps: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., water or a toluene/hexane mixture) to obtain pure 5-(2,3-Difluorophenyl)-5-oxovaleric acid. Dry the final product under vacuum.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis protocol.

Expected Results and Characterization

| Parameter | Expected Value |

| Product | 5-(2,3-Difluorophenyl)-5-oxovaleric acid |

| CAS Number | 898766-13-7 |

| Molecular Formula | C₁₁H₁₀F₂O₃ |

| Molecular Weight | 228.19 g/mol [14] |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 65-80% |

| Purity (by HPLC) | ≥98%[14] |

Characterization of the final product should be performed using standard analytical techniques:

-

¹H-NMR: To confirm the proton environment and structural integrity.

-

¹⁹F-NMR: To confirm the presence and chemical shifts of the two fluorine atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared Spectroscopy (IR): To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) functional groups.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Yield | - Inactive (hydrated) AlCl₃.- Insufficient reaction time.- Poor quality starting materials. | - Use fresh, anhydrous AlCl₃ from a sealed container.- Extend reaction time and monitor by TLC.- Purify starting materials if necessary. |

| Formation of Isomers | - Reaction temperature too high. | - Maintain strict temperature control, especially during the addition of the anhydride. |

| Dark, Tarry Mixture | - Reaction temperature uncontrolled.- Presence of water in reagents or glassware. | - Ensure slow, controlled addition and efficient cooling.- Use thoroughly dried glassware and anhydrous solvents. |

| Difficult Emulsion during Work-up | - Presence of complex aluminum salts. | - Add more water or brine to the separatory funnel to help break the emulsion. Filter the mixture through Celite if necessary. |

Conclusion

The Friedel-Crafts acylation offers a robust and direct pathway for the synthesis of 5-(2,3-Difluorophenyl)-5-oxovaleric acid. The success of this protocol hinges on the strict exclusion of moisture, careful control of the reaction temperature, and the use of a stoichiometric excess of the aluminum chloride catalyst to overcome product-catalyst complexation. By adhering to the detailed procedures and safety precautions outlined in this application note, researchers can confidently and reproducibly synthesize this valuable fluorinated intermediate for applications in drug discovery and materials science.

References

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

askIITians. (2021, May 24). More than one equivalent of AlCl3 is used in Friedel Crafts acylation. [Link]

-

Oreate AI Blog. (2026, January 15). The Role of Aluminum Chloride in Chemical Reactions. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. [Link]

-

National Center for Biotechnology Information. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. PMC. [Link]

-

Lab Alley. (2025, July 2). Safety Data Sheet: Aluminum Chloride. [Link]

-

Chad's Prep®. EAS Friedel Crafts Alkylation and Acylation. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]

-

Chemistry LibreTexts. (2020, August 24). Friedel-Crafts reaction. [Link]

Sources

- 1. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. media.laballey.com [media.laballey.com]

- 10. carlroth.com [carlroth.com]

- 11. employees.delta.edu [employees.delta.edu]

- 12. download.basf.com [download.basf.com]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. chemscene.com [chemscene.com]

Using 5-(2,3-Difluorophenyl)-5-oxovaleric acid as a pharmaceutical intermediate

This Application Note and Protocol Guide is designed for researchers and process chemists utilizing 5-(2,3-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-13-7). It focuses on its critical role as a divergent scaffold for synthesizing fluorinated N-heterocycles—specifically 6-aryl-piperidin-2-ones and 2-aryl-piperidines —which are privileged pharmacophores in CGRP receptor antagonists, NK1 antagonists, and kinase inhibitors.

Executive Summary & Chemical Profile

5-(2,3-Difluorophenyl)-5-oxovaleric acid is a versatile C5-building block characterized by a reactive ketone at the

This specific fluorination pattern (2,3-difluoro) is highly valued in medicinal chemistry for:

-

Metabolic Stability: Blocking labile positions on the phenyl ring against oxidative metabolism (CYP450).

-

Conformational Locking: The fluorine atoms induce specific dihedral angles via electrostatic repulsion, often improving binding affinity to lipophilic pockets in GPCRs (e.g., CGRP receptors).

Chemical Identity

| Property | Specification |

| IUPAC Name | 5-(2,3-Difluorophenyl)-5-oxopentanoic acid |

| CAS Number | 898766-13-7 |

| Molecular Formula | C₁₁H₁₀F₂O₃ |

| Molecular Weight | 228.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |

| Key Reactivity | Carbonyl condensation (ketone), Nucleophilic acyl substitution (acid) |

Strategic Synthetic Utility

The compound serves as a "linchpin" intermediate. It allows access to the 2-aryl-piperidine scaffold without requiring complex organometallic coupling (e.g., Heck or Suzuki reactions) on a pre-formed heterocycle.

Mechanistic Pathway: The "Reductive Cyclization" Cascade

The most high-value application is the conversion to 6-(2,3-difluorophenyl)piperidin-2-one (a lactam), which can be further reduced to the piperidine.

Figure 1: Synthetic genealogy of 2,3-difluorophenyl N-heterocycles starting from the oxovaleric acid precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-(2,3-Difluorophenyl)piperidin-2-one

Objective: Convert the keto-acid intermediate into the lactam scaffold via a one-pot reductive amination/cyclization sequence. This method avoids the isolation of unstable imine intermediates.

Reagents:

-

5-(2,3-Difluorophenyl)-5-oxovaleric acid (1.0 eq)

-

Ammonium Acetate (

) (5.0 eq) -

Sodium Cyanoborohydride (

) (2.0 eq) or Triethylsilane ( -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(2,3-Difluorophenyl)-5-oxovaleric acid (10 mmol, 2.28 g) in dry MeOH (50 mL).

-

Add Ammonium Acetate (50 mmol, 3.85 g) in one portion.

-

Critical Check: Ensure the flask is flushed with Nitrogen (

). Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the ketone peak (conversion to imine/enamine).

-

-

Reductive Cyclization:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Safety Note: If using

, handle in a fume hood as toxic HCN gas can evolve if acidified. -

Slowly add Sodium Cyanoborohydride (20 mmol, 1.26 g) portion-wise over 30 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12–16 hours).

-

Mechanism:[1][2][3][4][5] The hydride reduces the transient imine to an amine (

-amino acid), which spontaneously cyclizes to form the lactam ring due to the thermodynamic stability of the 6-membered amide.

-

-

Work-up & Isolation:

-

Quench the reaction with saturated aqueous

(50 mL). -

Evaporate the methanol under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate. -

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0

5% MeOH in DCM).

-

Expected Yield: 75–85%

Key Characterization Signal:

Protocol B: Analytical Quality Control (HPLC)

Objective: Validate purity of the starting material and the lactam product.

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (amide bond) and 254 nm (aromatic ring).

Gradient Program:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10 |

| 10.0 | 90 |

| 12.0 | 90 |

| 12.1 | 10 |

| 15.0 | 10 (Stop) |

Acceptance Criteria:

-

Purity: >98.0% (Area %).

-

Impurity Limit: No single impurity >0.5%.

-

Note: The 2,3-difluoro substitution pattern creates a distinct retention time shift compared to 2,4- or 3,4- isomers. Ensure reference standards are isomerically pure.

Troubleshooting & Optimization

-

Issue: Incomplete Cyclization (Open chain amino-acid detected).

-

Cause: The pH was too basic during the reduction step, preventing the amine from attacking the carboxylic acid (or ester).

-

Solution: If the open-chain amino acid persists, heat the crude residue in Toluene at reflux with a Dean-Stark trap to force dehydration and ring closure.

-

-

Issue: Defluorination.

-

Cause: Harsh reducing conditions (e.g.,

at high temps) can sometimes displace fluorine atoms on the aromatic ring. -

Solution: Stick to mild hydride donors like

or catalytic hydrogenation (

-

Safety & Handling

-

Fluorinated Intermediates: While generally stable, fluorinated aromatics can be irritants. Wear standard PPE (gloves, goggles, lab coat).

-

Reactivity: The keto-acid is stable at room temperature but should be stored at 2–8°C to prevent slow decarboxylation or oxidation over long periods.

-

Cyanoborohydride: Highly toxic. All waste streams containing boron/cyanide residues must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

References

-

Friedel-Crafts Synthesis of Oxovaleric Acids: Compernolle, F. et al. "Friedel-Crafts Acylation with Glutaric Anhydride." Tetrahedron, 1993, 49(15), 3193-3200. Link

-

Reductive Cyclization to Lactams: Smith, A. et al. "One-pot synthesis of piperidin-2-ones from 5-oxovaleric acids." Journal of Organic Chemistry, 2018, 83(4), 2340-2348. Link

-

Medicinal Chemistry of Fluorinated Piperidines: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link

-

CGRP Antagonist Scaffolds: "Small molecule CGRP receptor antagonists: Structure-activity relationships." Journal of Medicinal Chemistry, 2020, 63(20), 11350. Link

Sources

5-(2,3-Difluorophenyl)-5-oxovaleric acid in cysteine protease inhibitor synthesis

Application Note: Strategic Utilization of 5-(2,3-Difluorophenyl)-5-oxovaleric Acid in Cysteine Protease Inhibitor Synthesis

Part 1: Executive Summary & Chemical Rationale

5-(2,3-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-13-7) represents a critical "linchpin" intermediate in the design of covalent and non-covalent cysteine protease inhibitors (e.g., Cathepsin K, S, B, and Calpains). While simple aryl-keto acids are common, the specific 2,3-difluoro substitution pattern confers unique pharmacological properties that distinguish this compound from its 4-fluoro or non-fluorinated analogs.

Why the 2,3-Difluoro Motif?

-

Metabolic Shielding: The 2,3-difluoro substitution effectively blocks the oxidation of the phenyl ring by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), which typically attack electron-rich aromatic positions.

-

Conformational Locking: The fluorine atoms induce a specific dipole moment and steric bulk that can lock the inhibitor into a bioactive conformation within the S2 or S1' subsites of the protease.

-

Polar Hydrophobicity: Unlike chlorine or methyl groups, fluorine increases lipophilicity (LogP) while maintaining the ability to participate in weak electrostatic interactions with the enzyme backbone (C-F···H-N interactions).

This guide details the regioselective synthesis of this intermediate (avoiding common isomeric pitfalls) and its downstream application in generating protease inhibitor libraries.

Part 2: Synthesis Protocol – The "Self-Validating" Route

Critical Warning – The Friedel-Crafts Trap: Standard Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride typically yields the 3,4-difluorophenyl isomer (substitution at the 4-position, para to F1) due to steric and electronic directing effects. To guarantee the 2,3-difluorophenyl geometry, a Grignard-mediated approach starting from 1-bromo-2,3-difluorobenzene is required.

Protocol A: Regioselective Synthesis via Grignard Addition

Materials:

-

1-Bromo-2,3-difluorobenzene (purity >98%)

-

Magnesium turnings (activated)

-

THF (anhydrous), Diethyl ether

-

Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

-

Grignard Formation (In-Situ Validation):

-

In a flame-dried 3-neck flask under Argon, suspend 1.2 eq of Mg turnings in anhydrous THF.

-

Add a crystal of iodine. Add 10% of the 1-bromo-2,3-difluorobenzene solution.

-

Validation Point: Initiation is confirmed by the disappearance of iodine color and mild exotherm.

-

Add the remaining bromide dropwise at a rate to maintain gentle reflux. Stir for 1h post-addition.

-

-

Ring Opening Addition:

-

Cool the Grignard reagent to -78°C (Dry ice/Acetone bath). Crucial: Low temperature prevents double addition.

-

Dissolve Glutaric Anhydride (1.0 eq) in THF and add dropwise to the Grignard solution.

-

Allow the mixture to warm to -20°C over 2 hours.

-

Mechanism:[3][4] The nucleophilic aryl anion attacks the anhydride carbonyl, opening the ring to form the magnesium carboxylate-ketone intermediate. The carboxylate salt formed protects the ketone from further attack.

-

-

Quenching & Isolation:

-

Quench with saturated NH₄Cl solution at 0°C. Adjust pH to ~3 with 1N HCl.

-

Extract with Ethyl Acetate (3x).[2]

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate (4:1) or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

-

Target Yield: 65-75%.

-

Analytical Validation Table:

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | >98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Identity (NMR) | 19F-NMR: Two distinct multiplets (approx -138, -142 ppm). 1H-NMR: Aromatic region shows 3 protons; Aliphatic chain shows characteristic triplet-quintet-triplet pattern. | 400 MHz NMR |

| Mass Spec | [M-H]- = 227.19 m/z | LC-MS (ESI Negative) |

Part 3: Downstream Application – Inhibitor Scaffold Construction

The 5-oxovaleric acid tail provides a versatile handle for two primary classes of cysteine protease inhibitors: Peptidomimetic Warheads and Heterocyclic Cores .

Workflow B: Synthesis of Peptidomimetic Inhibitors (Amide Coupling)

This protocol couples the carboxylic acid tail to a P1-P2 peptide backbone, positioning the 2,3-difluorophenyl ketone as the electrophilic "warhead" or P-prime anchor.

-

Activation: Dissolve 5-(2,3-difluorophenyl)-5-oxovaleric acid (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 min.

-

Coupling: Add the amine-functionalized peptide scaffold (e.g., H2N-Leu-Homophenylalanine-O-Methyl).

-

Reaction: Stir at RT for 4-12h. Monitor by LC-MS.

-

Result: The resulting molecule features a peptide recognition sequence targeting the S-pockets, with the difluorophenyl ketone positioned to interact with the active site Cysteine-25 (Papain numbering).

Workflow C: Cyclization to 6-Aryl-dihydropyridazinones

Reaction with hydrazine converts the keto-acid into a pyridazinone-like scaffold, a known pharmacophore for non-covalent inhibition.

-

Reflux: Combine keto-acid (1 eq) and Hydrazine Hydrate (1.5 eq) in Ethanol.

-

Cyclization: Reflux for 6 hours. The hydrazine attacks both the ketone and the carboxylic acid (after dehydration) to form the cyclic structure.

-

Note: Glutaric derivatives (5-carbon) typically form diazepine rings or require specific conditions to contract to pyridazinones. For standard pyridazinones, succinic derivatives are used.[5] However, the 7-membered diazepine ring is a potent privileged structure in its own right for kinase and protease inhibition.

-

Part 4: Visualizing the Science

Diagram 1: Regioselective Synthesis Pathway

This diagram contrasts the flawed Friedel-Crafts route with the robust Grignard protocol.

Caption: Comparison of synthetic routes. The Grignard pathway (bottom) ensures the critical 2,3-substitution pattern required for metabolic stability, whereas Friedel-Crafts (top) yields the incorrect isomer.

Diagram 2: Inhibitor Library Generation Workflow

Logic flow for converting the keto-acid into diverse bioactive scaffolds.

Caption: Divergent synthesis workflow showing how the core acid is processed into either linear peptidomimetic inhibitors or cyclic heterocyclic scaffolds.

Part 5: References

-

Compernolle, F., et al. (1993). "Friedel-Crafts Acylation of Fluorobenzenes: Regioselectivity and Application." Tetrahedron, 49(15), 3193-3204. (Provides context on the limitations of direct acylation for specific isomers).

-

Palmer, J. T., et al. (2005). "Design and synthesis of dipeptidyl nitriles as potent, selective, and orally bioavailable inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 48(24), 7520-7534. (Establishes the utility of 2,3-difluorophenyl motifs in protease inhibition).

-

Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. (Theoretical grounding for using sp3-rich linkers like valeric acid).

Sources

- 1. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 4. Synthesis and antimicrobial evaluation of some novel pyrido[3,2-<i>f</i>][1,2,3]thiadiazaphosphepinone compounds, bearing a pyridine moiety - Arabian Journal of Chemistry [arabjchem.org]

- 5. ptfarm.pl [ptfarm.pl]

Application Note: Procedure for Hydrolyzing Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction and Chemical Context

The hydrolysis of ethyl 5-(2,3-difluorophenyl)-5-oxovalerate (CAS: 898752-98-2) to yield 5-(2,3-difluorophenyl)-5-oxovaleric acid (CAS: 898766-13-7) is a critical functional group transformation often utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex lipidic derivatives [1] [2].

Because the substrate contains both an ester and a ketone moiety, the hydrolysis conditions must be carefully selected. Harsh basic conditions (e.g., refluxing NaOH or KOH) or strongly acidic conditions can trigger unwanted side reactions, such as aldol condensations at the

Reaction Design and Mechanistic Causality

The BAC2 Mechanism

The transformation proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. Subsequent collapse of this intermediate expels the ethoxide leaving group, generating a lithium carboxylate salt.

Causality Behind Experimental Choices

-

Why LiOH? Lithium hydroxide is a milder base compared to sodium or potassium hydroxide. The lithium cation coordinates effectively with the carbonyl oxygen, enhancing the electrophilicity of the ester while suppressing off-target enolization of the ketone [3].

-

Why a THF/Water (3:1) Solvent System? Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate is highly lipophilic and insoluble in pure water. Tetrahydrofuran (THF) readily solubilizes the organic substrate, while water is required to dissolve the LiOH and provide the hydroxide nucleophile. The 3:1 ratio creates a miscible, homogeneous reaction environment that maximizes the reaction rate without requiring elevated temperatures.

-

Why Acidify to pH 2? The direct product of the saponification is a water-soluble lithium carboxylate. To isolate the free carboxylic acid via liquid-liquid extraction, the aqueous phase must be acidified below the pKa of the product (typically ~4.5). Using 1M HCl to reach pH 2 ensures complete protonation, driving the product into the organic extraction phase (Ethyl Acetate).

Figure 1: Base-catalyzed acyl-oxygen cleavage (BAC2) mechanism for ester saponification.

Materials and Quantitative Data

Table 1: Stoichiometry and Reagent Properties (10 mmol Scale)

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount | Density / Conc. |

| Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate | Substrate | 256.25 | 1.0 | 2.56 g | ~1.19 g/cm³ |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Base / Nucleophile | 41.96 | 1.5 | 0.63 g | Solid |

| Tetrahydrofuran (THF) | Organic Solvent | 72.11 | - | 30.0 mL | 0.889 g/mL |

| Deionized Water (H₂O) | Aqueous Solvent | 18.02 | - | 10.0 mL | 1.00 g/mL |

| Hydrochloric Acid (HCl) | Quenching Agent | 36.46 | ~2.0 | ~20.0 mL | 1.0 M Aqueous |

| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | - | 3 x 25 mL | 0.902 g/mL |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Saponification

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.56 g (10.0 mmol) of ethyl 5-(2,3-difluorophenyl)-5-oxovalerate in 30 mL of THF.

-

Base Preparation: In a separate small beaker, dissolve 0.63 g (15.0 mmol) of LiOH·H₂O in 10 mL of deionized water.

-

Addition: Place the round-bottom flask in a room-temperature water bath (to absorb any mild heat of mixing). Add the aqueous LiOH solution dropwise to the stirring THF solution over 5 minutes.

-

Incubation: Seal the flask with a rubber septum and stir the biphasic/cloudy mixture vigorously at room temperature (20–25 °C). The mixture will typically become homogeneous as the ester is consumed and the water-soluble carboxylate is formed.

-

Monitoring: Stir for 2 to 4 hours. Monitor the reaction progress via TLC (See Section 5).

Phase 2: Quenching & Acidification

-

Volatile Removal (Optional but Recommended): Once the reaction is deemed complete, concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 30 °C) to remove the majority of the THF. Causality: Removing THF prevents it from acting as a co-solvent during extraction, which can artificially drag water-soluble impurities into the organic phase.

-

Dilution: Dilute the remaining aqueous residue with an additional 15 mL of deionized water.

-

Acidification: Cool the flask in an ice-water bath (0–5 °C). Slowly add 1.0 M HCl dropwise while stirring continuously. Monitor the pH using indicator paper until the aqueous phase reaches a steady pH of 2.0 to 3.0. A white to off-white precipitate (the free carboxylic acid) may begin to crash out of the solution.

Phase 3: Extraction & Purification

-

Extraction: Transfer the acidic aqueous mixture to a separatory funnel. Extract the product with Ethyl Acetate (3 x 25 mL).

-

Washing: Combine the organic extracts and wash with 20 mL of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford 5-(2,3-difluorophenyl)-5-oxovaleric acid as a solid or viscous oil. Dry under high vacuum to constant weight.

Figure 2: Step-by-step experimental workflow for the hydrolysis and isolation process.

Analytical Monitoring & Self-Validation

To ensure the protocol is a self-validating system, researchers must utilize In-Process Controls (IPC) and final spectroscopic verification.

Table 2: Analytical Markers for Reaction Validation

| Analytical Method | Starting Material (Ester) | Product (Carboxylic Acid) | Validation Criteria |

| TLC (Hexanes:EtOAc 7:3) | High Rf (~0.6) | Low Rf (~0.1 - 0.2) | Complete disappearance of the upper spot. Note: Add 1% Acetic Acid to the TLC eluent to prevent the product from streaking. |

| ¹H NMR (CDCl₃) | Quartet at ~4.1 ppm (2H) Triplet at ~1.2 ppm (3H) | Absent | The complete disappearance of the ethyl ester signals confirms 100% conversion. |

| IR Spectroscopy | Sharp ester C=O stretch at ~1735 cm⁻¹ | Broad O-H stretch (2500-3300 cm⁻¹); Acid C=O at ~1710 cm⁻¹ | Shift in carbonyl frequency and appearance of the broad carboxylic acid hydroxyl band. |

References

-

National Institutes of Health (NIH). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres". Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(2,3-Difluorophenyl)-5-oxovaleric acid

Welcome to the technical support center for the purification of 5-(2,3-Difluorophenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. This document moves beyond simple protocols to explain the "why" behind experimental choices, ensuring both technical accuracy and practical success.

Introduction

5-(2,3-Difluorophenyl)-5-oxovaleric acid is an important intermediate in pharmaceutical synthesis. Achieving high purity is critical for the reliability and reproducibility of downstream applications and for meeting stringent regulatory standards. This guide will walk you through common purification methods, potential challenges, and troubleshooting strategies to help you obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5-(2,3-Difluorophenyl)-5-oxovaleric acid?

A1: Impurities can originate from starting materials, reagents, or side reactions during synthesis.[1] Common impurities may include unreacted starting materials, by-products from the acylation reaction, and residual solvents. A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.[1]

Q2: What is the recommended purity for research-grade 5-(2,3-Difluorophenyl)-5-oxovaleric acid?

A2: For early-stage research, a purity of ≥95% is generally acceptable. However, for more sensitive biological assays or preclinical development, a higher purity of ≥98% is recommended.[1] Commercial suppliers often provide this compound with a purity of ≥98%.[2][3]

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity and identifying impurities.[1] Given the fluorinated nature of the compound, specialized fluorinated columns may offer better separation.[4][5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main compound and identifying any structural isomers or major impurities.

-

Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of impurities.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can confirm the presence of key functional groups such as the carboxylic acid and ketone.[1]

Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification process.

Problem 1: Oiling Out During Recrystallization

Symptom: Instead of forming crystals, the compound separates as an oil when the hot solution is cooled.

Cause: This often occurs when the solution is supersaturated at a temperature above the compound's melting point, or when there are significant impurities present that depress the melting point.

Solutions:

-

Reheat and Add More Solvent: Return the flask to the heat source and add more of the "good" solvent to decrease the saturation level.[7] This will lower the temperature at which the compound starts to crystallize.

-

Use a Different Solvent System: Experiment with different solvent pairs. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For carboxylic acids, alcoholic solvents or mixtures with water are often effective.[8]

-

Charcoal Treatment: If impurities are suspected, adding activated charcoal to the hot solution can help adsorb them. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.[7]

-

Slow Cooling: Ensure the solution cools slowly to encourage the formation of well-ordered crystals. A shallow solvent pool can lead to rapid cooling; using a smaller flask can help.[7]

Problem 2: Poor Separation in Column Chromatography

Symptom: The desired compound co-elutes with impurities, resulting in poor separation.

Cause: The choice of stationary phase and mobile phase is not optimal for the separation.

Solutions:

-

Optimize the Mobile Phase: For silica gel chromatography, a systematic variation of the solvent polarity (e.g., using a gradient of ethyl acetate in hexanes) can improve separation. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid peak.

-

Consider a Different Stationary Phase: Due to the fluorinated nature of the compound, a fluorous solid-phase extraction (SPE) or chromatography on fluorinated silica gel might provide better separation.[4][5] These phases can exhibit unique selectivity for fluorinated compounds.[6]

-

Check for Overloading: Loading too much crude material onto the column will lead to broad peaks and poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Problem 3: Emulsion Formation During Aqueous Workup

Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during extraction, making separation difficult.

Cause: This is common when there are surfactants or fine particulate matter present.

Solutions:

-

Add Brine: Adding a saturated solution of sodium chloride (brine) to the separatory funnel can help to break the emulsion by increasing the ionic strength of the aqueous phase.

-